molecular formula C13H11NO5 B6285685 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid CAS No. 67733-00-0

3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid

Cat. No. B6285685
CAS RN: 67733-00-0
M. Wt: 261.2
InChI Key:
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Description

“3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid” is a compound with the CAS Number: 67733-00-0 . It has a molecular weight of 261.23 . The IUPAC name of this compound is N-[(4-oxo-4H-chromen-2-yl)carbonyl]-beta-alanine .


Molecular Structure Analysis

The InChI code for “3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid” is 1S/C13H11NO5/c15-9-7-11(13(18)14-6-5-12(16)17)19-10-4-2-1-3-8(9)10/h1-4,7H,5-6H2,(H,14,18)(H,16,17) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The compound “3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid” has a molecular weight of 261.23 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the retrieved data.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The compound can be used to synthesize new heterocyclic compounds. The target chromonylchalcone 3- (3- (4-oxo-4 H -chromen-3-yl)-acryloyl)-2 H -chromen-2-one was synthesized by reacting 3-acetylcoumarin with 3-formylchromone . The chromonylchalcone was reacted with active methylene reagents, thiourea, hydrazines, aromatic amines, and sodium azide to afford new heterocyclic compounds .

Anti-Microbial and Anti-Inflammatory Activities

The newly prepared compounds were screened for their anti-microbial and anti-inflammatory activities . This suggests that the compound could be used in the development of new drugs with these properties.

Biomedical Applications

The synthesized compound is a promising compound for different biomedical applications, particularly for the regulation of inflammatory diseases .

Synthesis of Functionalized Phosphorus Heterocycles

An efficient route to functionalized phosphorus heterocycles such as 1,2,3-diazaphosphinane, 1,2,3-thiazaphosphinine and 1,2-azaphosphole bearing a chromone ring was achieved via reaction of 2-cyano-3- (4-oxo-4 H -chromen-3-yl)prop-2-enamide with some phosphorus sulfides and phosphorus tribromide .

Antibacterial and Antifungal Properties

Biological activities of synthesized compounds were studied for antibacterial and antifungal properties against different types of bacteria; Gram-positive- S. aureus, and B. subtilis and Gram-negative- S. Typhimurium and E. Coli also; Yeast -C. albicans for fungus .

Cascade Reactions with Benzylamine and p-Toluidine

Chemical transformations of the simple condensation products derived from 3-formylchromone and some active methylene compounds, was achieved by reaction with nucleophilic reagents namely benzylamine and p-toluidine to produce either 2-iminopyrane or pyrano[3,2-c]chromene derivatives .

Safety and Hazards

The safety information and hazards associated with “3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid” are not specified in the retrieved data . For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid involves the reaction of 4-hydroxycoumarin with ethyl chloroformate to form ethyl 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanoate, which is then reacted with ammonia to form 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide. This intermediate is then reacted with formic acid to form 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid.", "Starting Materials": [ "4-hydroxycoumarin", "ethyl chloroformate", "ammonia", "formic acid" ], "Reaction": [ "Step 1: 4-hydroxycoumarin is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanoate.", "Step 2: Ethyl 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanoate is then reacted with ammonia in the presence of a catalyst such as palladium on carbon to form 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide.", "Step 3: 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide is then reacted with formic acid in the presence of a dehydrating agent such as thionyl chloride to form 3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid." ] }

CAS RN

67733-00-0

Product Name

3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid

Molecular Formula

C13H11NO5

Molecular Weight

261.2

Purity

95

Origin of Product

United States

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